Menthol

Overview

Description

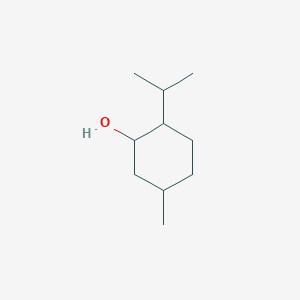

Menthol is an organic compound classified as a monoterpenoid. It is a cyclic alcohol with a strong minty, cooling odor and taste. This compound is naturally found in the essential oils of mint plants, particularly peppermint, and can also be synthesized. The compound exists in several stereoisomeric forms, with (-)-menthol being the most common naturally occurring form . This compound is widely used in medicinal products, food flavoring, cosmetics, and perfumes due to its cooling and soothing properties .

Mechanism of Action

Target of Action

Menthol primarily targets the cold-sensitive TRPM8 receptors in the skin . It also interacts with voltage-gated Na+ and Ca2+ channels , and kappa-opioid receptors . These targets play a crucial role in mediating the cooling sensation, analgesic properties, and cellular excitability changes associated with this compound .

Mode of Action

This compound interacts with its targets in several ways. It activates the TRPM8 receptors, causing a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . This compound also yields analgesic properties via kappa-opioid receptor agonism . Furthermore, it has been shown to suppress high K±elicited and electrically stimulated contractile responses in atrial and papillary muscles and in the ileum .

Biochemical Pathways

This compound significantly influences the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels . This indicates that at least some of the biological and pharmacological effects of this compound can be mediated by alterations in cellular excitability. This compound also plays a role in regulating tubulin in cancer cells , providing a basis for its use as an anticancer agent.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound suggest that it has drug-like molecular properties and the probability to be a lead candidate . .

Result of Action

This compound’s action results in a variety of molecular and cellular effects. It increases ER-mito contact points, causes mitochondrial morphological changes, and increases mitochondrial ATP, cardiolipin, and mitochondrial ROS while reducing mitochondrial membrane potential (ΔΨm) . This compound also prevents the mitochondrial quality damaged by sub-lethal and lethal doses of CCCP . Furthermore, this compound decreases neuronal excitability, contributing to its central analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound increases perfusion of directly provoked skin regions due to a complex interplay of increased nitric oxide (NO), endothelium-derived hyperpolarization factors (EDHFs), and sensory nerve responses . In non-provoked vascular beds, this compound decreases perfusion, which might be attributed to heat-conservation sympathetically-mediated vasoconstriction . .

Biochemical Analysis

Biochemical Properties

Menthol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to influence the physiological and biochemical performances of corals by inducing a state of aposymbiosis

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in corals, this compound-induced aposymbiosis affects energy and nitrogen metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, this compound has been shown to successfully bleach corals, providing a model for further exploration of coral-alga symbioses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, a phenolic compound, to produce racemic this compound, which contains equal amounts of both enantiomers . Another method involves the cyclization of citronellal to isopulegol, followed by hydrogenation to produce this compound . This process requires bifunctional catalysts that exhibit Lewis acid sites for cyclization and metal particles for hydrogenation.

Industrial Production Methods: Industrial production of this compound often employs the asymmetric hydrogenation of citral, a key intermediate, using highly efficient catalysts to ensure the production of a specific enantiomer . The process involves multiple steps, including cyclization and hydrogenation, to achieve high yields of L-menthol. Fractional distillation and chromatographic adsorption are commonly used to isolate this compound from essential oils .

Chemical Reactions Analysis

Types of Reactions: Menthol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to menthone, a ketone, using oxidizing agents such as chromic acid.

Reduction: Menthone can be reduced back to this compound using reducing agents like sodium borohydride.

Substitution: this compound reacts with chiral carboxylic acids to form diastereomeric menthyl esters, useful for chiral resolution.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Carboxylic acids, acid chlorides.

Major Products:

Oxidation: Menthone.

Reduction: this compound.

Substitution: Menthyl esters.

Scientific Research Applications

Menthol has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.

Biology: Studied for its effects on ion channels and cellular excitability.

Industry: Employed in the production of flavorings, fragrances, and personal care products.

Comparison with Similar Compounds

Menthol is unique among similar compounds due to its strong cooling effect and widespread use. Similar compounds include:

Isothis compound: A stereoisomer with a similar structure but different sensory properties.

Neothis compound: Another stereoisomer with a less intense cooling effect.

Pulegol: A precursor in the synthesis of this compound with a different odor profile.

This compound’s distinct cooling sensation and versatility in various applications make it a valuable compound in both scientific research and industry.

Biological Activity

Menthol, a monoterpene alcohol derived from mint oils, has garnered significant attention in scientific research due to its diverse biological activities. This article will explore the various effects of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Biological Properties

This compound exhibits a range of biological activities, including:

- Analgesic Effects : this compound is known for its ability to relieve pain through activation of the TRPM8 receptor, which mediates the sensation of cold and can inhibit pain signaling pathways.

- Anti-inflammatory Activity : It has been shown to reduce levels of pro-inflammatory cytokines and other inflammatory markers.

- Antibacterial and Antifungal Properties : this compound displays inhibitory effects against various bacterial and fungal strains.

- Anticancer Potential : Recent studies suggest that this compound may enhance the effects of certain anticancer agents.

TRPM8 Receptor Activation

This compound acts primarily as an agonist for the transient receptor potential melastatin-8 (TRPM8) channels. Activation of these receptors induces a cooling sensation and modulates pain perception. This mechanism is crucial in its analgesic properties:

- Pain Relief : this compound's activation of TRPM8 disrupts nociceptive signaling, providing relief from acute and inflammatory pain .

- Calcium Dynamics : this compound increases intracellular calcium levels by promoting calcium influx through TRPM8 channels, which is essential for its cooling effect .

Effects on Ion Channels

This compound also interacts with various ion channels beyond TRPM8:

- Voltage-Gated Sodium Channels : It can block these channels in a concentration-dependent manner, affecting action potential propagation in neurons .

- Calcium Channels : this compound reduces calcium inflow through low-voltage activated calcium channels while enhancing inactivation of high-voltage activated channels, influencing cellular excitability .

Anti-inflammatory Effects

This compound has been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β in various cell models. A study demonstrated that treatment with this compound led to decreased levels of calprotectin, indicating reduced inflammation in animal models .

| Study | Organism | This compound Dose | Duration | Key Findings |

|---|---|---|---|---|

| Wu et al. (2022) | C. elegans | 20 mg/kg | 3 weeks | Reduced inflammation markers |

| Chen and Li (2022) | BEAS-2B cells | 1 mmol/L | 24 hours | Increased TNF-α expression |

| Liu et al. (2022) | Sprague-Dawley rats | 5, 10, 20 mg/kg | 3 weeks | Decreased IL-1β and TNF-α levels |

Antimicrobial Activity

Research has documented this compound's effectiveness against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : this compound exhibits antifungal properties against species like Candida albicans, making it a potential candidate for topical antifungal treatments .

Case Studies

-

This compound in Pain Management :

A clinical trial assessed the efficacy of this compound-based topical formulations in patients with musculoskeletal pain. Results indicated significant pain reduction compared to placebo treatments, supporting this compound's role as an analgesic agent. -

Respiratory Health :

In a study involving asthmatic patients, this compound inhalation improved respiratory function and reduced symptoms during exacerbations. The anti-inflammatory properties of this compound were highlighted as a contributing factor to these positive outcomes .

Properties

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029650 | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |

CAS No. |

1490-04-6, 89-78-1 | |

| Record name | Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does menthol exert its cooling sensation?

A1: this compound activates the transient receptor potential melastatin 8 (TRPM8) ion channel, a receptor primarily found on sensory neurons. [] This activation leads to an influx of cations, depolarizing the neuron and triggering a signal interpreted by the brain as a cooling sensation. []

Q2: Does this compound have any impact on nicotine reward pathways?

A2: Research suggests that (−)-menthol, but not (+)-menthol, can enhance nicotine reward. [] It achieves this by upregulating α4β2 nicotinic acetylcholine receptors (nAChRs), specifically those found on dopamine neurons, which are key players in the reward pathway. []

Q3: Can this compound impact dopamine neuron activity?

A3: Yes, (−)-menthol has been shown to decrease both the baseline firing rate and excitability of dopamine neurons in mice. [] This effect may contribute to the reinforcing properties of this compound cigarettes. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

Q5: How many stereoisomers does this compound have?

A5: this compound exists in eight different stereoisomeric forms, arranged as four enantiomeric pairs. []

Q6: How does encapsulation affect this compound's cooling properties in topical emulsions?

A6: Encapsulation can enhance the stability of this compound in topical formulations, leading to a more consistent cooling intensity over time, even when stored at elevated temperatures. []

Q7: What happens to the cooling intensity of emulsions containing free this compound when stored at higher temperatures?

A7: Emulsions with free this compound often exhibit a decrease in cooling intensity when stored at higher temperatures (e.g., 37°C). [] This is likely due to this compound evaporation and potential interactions with other emulsion components. []

Q8: How does this compound influence the activity of Candida rugosa lipase in esterification reactions?

A8: Studies show that Candida rugosa lipase exhibits enantioselectivity in the esterification of this compound with fatty acids. The enzyme displays a significantly higher reaction velocity (Vmax) for (−)-menthol compared to (+)-menthol, indicating a preference for the (−)-enantiomer during the catalytic process. []

Q9: How does this compound bind to the TRPM8 ion channel?

A9: Computational modeling suggests that this compound binds to the transmembrane domain of the TRPM8 channel, specifically interacting with residues within the S1-S4 domain. [] The hydroxyl group of this compound forms a hydrogen bond with R842, while its isopropyl group interacts with I846 and L843 through Van Der Waals forces. []

Q10: Do the stereoisomers of this compound differ in their effects on α4β2 nAChR upregulation?

A10: Yes, research suggests that (−)-menthol upregulates α4β2 nAChRs, while (+)-menthol does not exhibit this effect. [] This highlights the stereoselectivity of this compound's interaction with nAChRs and its potential implications for nicotine dependence. []

Q11: Can this compound be delivered in a liquid form?

A11: Yes, liquid this compound compositions have been developed for various applications. [] These typically involve dissolving this compound in a suitable carrier, such as digestible edible oil, to ensure stability and ease of administration. []

Q12: Are there any safety concerns regarding the use of this compound in tobacco products?

A14: Yes, there are concerns that this compound's cooling and anesthetic properties may mask the harshness of cigarette smoke, making it easier for young people to start smoking and potentially leading to increased nicotine dependence. [, ]

Q13: How is this compound content determined in tobacco products?

A15: Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is commonly used to determine this compound content in tobacco products. This method allows for the separation and quantification of different this compound stereoisomers. [, ]

Q14: Can this compound isomers be used as potential natural acaricides?

A16: Yes, research suggests that this compound isomers, particularly this compound and (-)-menthol, possess acaricidal activity against mites commonly found in stored food, with varying degrees of efficacy. [] This highlights the potential use of this compound as a natural alternative to synthetic acaricides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.